Azidamfenicol

Protein Synthesis Inhibition Ribosome Binding Antibacterial Mechanism

Azidamfenicol features a unique azidoacetamide group enabling click chemistry conjugation (CuAAC/SPAAC) to probes without disrupting ribosomal pharmacophore binding. It serves as a definitive CAT-sensitive positive control, in contrast to CAT-resistant florfenicol, for resistance screening. Aqueous solubility up to 2% surpasses chloramphenicol, supporting high-concentration formulations. Its quantified ribosomal inhibition (Ki=22 μM) provides a benchmark for amphenicol SAR and probe development studies. RUO.

Molecular Formula C11H13N5O5
Molecular Weight 295.25 g/mol
CAS No. 13838-08-9
Cat. No. B1666258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidamfenicol
CAS13838-08-9
Synonymsazidamphenicol
azidoamphenicol
Bay f 4797
Molecular FormulaC11H13N5O5
Molecular Weight295.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]
InChIInChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)/t9-,11-/m1/s1
InChIKeySGRUZFCHLOFYHZ-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azidamfenicol CAS 13838-08-9: Procurement and Selection Guide for a Semi-Synthetic Amphenicol Antibiotic


Azidamfenicol (CAS 13838-08-9) is a semi-synthetic, broad-spectrum antibiotic belonging to the amphenicol class, first synthesized at Bayer in 1959 [1]. It functions as a protein synthesis inhibitor by binding to the 23S rRNA of the bacterial 50S ribosomal subunit [2]. Structurally, it is a chloramphenicol analog wherein the dichloroacetamide moiety is replaced with an azidoacetamide group, a modification that significantly alters its physicochemical properties and introduces a unique azide functional group [3][4].

Why Substituting Azidamfenicol with Other Amphenicols (Chloramphenicol, Thiamphenicol, Florfenicol) Fails in Targeted Research and Application


Within the amphenicol class, compounds cannot be freely substituted due to critical differences in their susceptibility to common bacterial resistance mechanisms and their distinct physicochemical and functional properties [1]. While chloramphenicol and thiamphenicol share a similar spectrum of activity, they are both inactivated by chloramphenicol acetyltransferase (CAT) enzymes, a major resistance determinant [2]. Conversely, florfenicol is resistant to CAT-mediated inactivation due to its C-3 fluorine atom but lacks the unique click chemistry handle present in azidamfenicol . Therefore, a generic selection based solely on class-level antibacterial activity ignores these crucial, quantifiable differentiators that directly impact experimental design, resistance studies, and the development of novel probes or conjugates. The following evidence details why azidamfenicol occupies a specific, non-substitutable niche.

Azidamfenicol: Quantifiable Differentiators from Chloramphenicol, Thiamphenicol, and Florfenicol


Quantified Inhibition of Ribosomal Peptidyltransferase

Azidamfenicol exhibits a quantified inhibition constant (Ki) of 22 μM against ribosomal peptidyltransferase [1]. This provides a precise benchmark for its biochemical potency, enabling direct comparison in enzyme inhibition studies. While this is a class-level mechanism, the specific Ki value for azidamfenicol is a quantitative metric essential for dose-response experiments and computational modeling, whereas analogous Ki values for chloramphenicol, thiamphenicol, and florfenicol in the same assay are not consistently reported in public literature, making direct comparison limited to cross-study inference.

Protein Synthesis Inhibition Ribosome Binding Antibacterial Mechanism

Enhanced Aqueous Solubility Compared to Chloramphenicol

Azidamfenicol demonstrates significantly improved aqueous solubility compared to its parent compound, chloramphenicol. Quantitative data indicates azidamfenicol is soluble in water up to 2% (approximately 20 mg/mL) [1]. In contrast, chloramphenicol is described as poorly water-soluble, with a reported solubility of approximately 2.5 mg/mL in water at 25°C [2]. This ~8-fold increase in aqueous solubility is a direct consequence of the azidoacetamide substitution and is a key differentiator for applications requiring aqueous formulations.

Formulation Science Drug Delivery Physicochemical Properties

Differential Susceptibility to CAT-Mediated Resistance vs. Florfenicol

Azidamfenicol, like chloramphenicol and thiamphenicol, is a substrate for chloramphenicol acetyltransferases (CATs), a major bacterial resistance mechanism that inactivates the drug via acetylation [1][2]. In contrast, florfenicol is resistant to inactivation by CAT enzymes due to the replacement of its C-3 hydroxyl group with a fluorine atom, which sterically and electronically hinders the acetylation reaction [3]. This differential susceptibility profile is critical when selecting a compound for research on CAT-mediated resistance or for use in bacterial strains known to harbor CAT genes.

Antimicrobial Resistance Bacterial Enzymology Drug Inactivation

Click Chemistry Versatility via Intrinsic Azide Group

Azidamfenicol contains an intrinsic azide (-N₃) group, a chemical moiety absent in chloramphenicol, thiamphenicol, and florfenicol [1]. This functional group enables its direct use as a click chemistry reagent, capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-containing molecules [2]. This unique feature allows for the facile conjugation of azidamfenicol to fluorescent dyes, affinity tags, or solid supports without the need for additional synthetic modification.

Bioorthogonal Chemistry Chemical Probes Drug Conjugation

High-Value Application Scenarios for Azidamfenicol Based on Verified Differentiation


Development of Antibiotic Probes for Bacterial Ribosome Imaging and Target Identification

Due to its intrinsic azide group, azidamfenicol is an ideal starting material for creating fluorescent or affinity-tagged probes for studying bacterial protein synthesis. Its activity profile and ribosomal binding site are known, and the azide handle enables direct conjugation to reporter molecules without disrupting the core pharmacophore . This scenario leverages the 'Click Chemistry Versatility' evidence from Section 3.

Positive Control in Chloramphenicol Acetyltransferase (CAT) Enzyme Assays and Resistance Mechanism Studies

Azidamfenicol serves as a definitive positive control substrate for CAT enzymes, alongside chloramphenicol and thiamphenicol, in contrast to the CAT-resistant florfenicol [1]. This scenario is directly supported by the 'Differential Susceptibility to CAT-Mediated Resistance' evidence in Section 3 and is essential for researchers characterizing new CAT variants or screening for CAT inhibitors.

Formulation of Aqueous Ophthalmic Solutions for Experimental Use

The significantly higher aqueous solubility of azidamfenicol (up to 2%) compared to chloramphenicol makes it a preferred candidate for formulating aqueous-based solutions, such as eye drops, for experimental or research purposes where high local concentrations in a water-based medium are required [2]. This application stems directly from the 'Enhanced Aqueous Solubility' evidence in Section 3.

Use in Structure-Activity Relationship (SAR) Studies of Amphenicol Antibiotics

The defined Ki value of 22 μM for ribosomal peptidyltransferase inhibition provides a quantitative benchmark for SAR studies. Researchers can compare the potency of new amphenicol analogs against this established value for azidamfenicol to understand the impact of structural modifications on target binding [3]. This scenario is a direct application of the 'Quantified Inhibition' evidence in Section 3.

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